2,2-difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid
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Overview
Description
2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid is a fluorinated organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of multiple fluorine atoms and a thiazole ring contributes to its distinct properties, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Introduction of Fluorine Atoms:
Acetic Acid Derivative Formation: The final step involves the formation of the acetic acid derivative through carboxylation or related reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The thiazole ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor, and other fluorinating agents.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The thiazole ring may also play a role in modulating the compound’s activity by interacting with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- 2,2-Difluoro-2-(trifluoromethoxy)acetic acid
Uniqueness
2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid is unique due to the combination of its fluorinated acetic acid moiety and the thiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of multiple fluorine atoms enhances its stability and reactivity, while the thiazole ring contributes to its potential bioactivity.
Properties
CAS No. |
2639413-90-2 |
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Molecular Formula |
C7H4F5NO2S |
Molecular Weight |
261.2 |
Purity |
95 |
Origin of Product |
United States |
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